molecular formula C13H19BrClNO B4389839 N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4389839
M. Wt: 320.65 g/mol
InChI Key: ZOYRFUFSPJORCZ-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a propenylamine moiety attached to a benzyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-isopropoxybenzylamine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the benzyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with propenylamine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, alkoxide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine atom and isopropoxy group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-2-propen-1-amine hydrochloride
  • N-(5-chloro-2-isopropoxybenzyl)-2-propen-1-amine hydrochloride
  • N-(5-bromo-2-isopropoxybenzyl)-2-buten-1-amine hydrochloride

Uniqueness

N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is unique due to the specific combination of the bromine atom, isopropoxy group, and propenylamine moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(5-bromo-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-4-7-15-9-11-8-12(14)5-6-13(11)16-10(2)3;/h4-6,8,10,15H,1,7,9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYRFUFSPJORCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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